Chloro-PEG5-chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

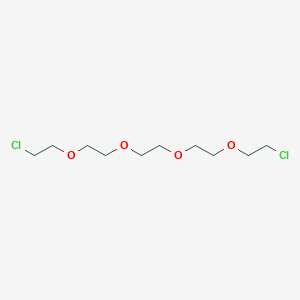

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJZCCWUWDJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397541 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-65-9 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional molecule with applications as a chemical intermediate in various fields of organic synthesis. This document details its known characteristics, provides experimental protocols for its synthesis and property determination, and includes visualizations to illustrate key processes.

Core Chemical Properties

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid.[1] Its structure features a flexible tetraethylene glycol backbone terminated by two chloro groups, making it a valuable building block for introducing hydrophilic spacers and for nucleophilic substitution reactions.[1]

Table 1: General and Computed Properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀Cl₂O₄ | [2] |

| Molecular Weight | 275.17 g/mol | [2] |

| CAS Number | 5197-65-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in many organic solvents (e.g., ether, benzene, acetone) | [1] |

| XLogP3-AA (Computed) | 0.8 | [2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [2] |

| Rotatable Bond Count (Computed) | 11 | [2] |

| Exact Mass (Computed) | 274.073864 g/mol | [2] |

| Topological Polar Surface Area (Computed) | 36.9 Ų | [2] |

| Heavy Atom Count (Computed) | 16 | [2] |

Experimental Protocols

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

This compound is typically synthesized by the chlorination of pentaethylene glycol using thionyl chloride.[1] The following protocol is adapted from a similar procedure for a related compound.

Materials:

-

Pentaethylene glycol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dry benzene (or another suitable inert solvent)

-

Hydrochloric acid (for workup)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentaethylene glycol in dry benzene.

-

If using, add pyridine to the mixture.

-

Heat the mixture to reflux.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the refluxing mixture with stirring.

-

After the addition is complete, continue heating the reaction mixture overnight.

-

Cool the mixture to room temperature.

-

Slowly add a dilute solution of hydrochloric acid to quench the reaction and neutralize any remaining pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a light-yellow liquid.

Logical Relationship for Synthesis:

Synthesis Workflow

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of liquid organic compounds like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Boiling Point Determination (Micro Method):

Materials:

-

Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attachment

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (open end down) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band or wire.

-

Immerse the setup in the heating bath, ensuring the sample is below the level of the heating medium.

-

Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

-

When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Density Determination:

Materials:

-

Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer and record its mass.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Weigh the filled pycnometer and record its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Experimental Workflow for Property Determination:

Property Determination Workflow

Reactivity and Applications

The two terminal chloro- groups are reactive sites for nucleophilic substitution, allowing for the facile introduction of a variety of functional groups. This makes 1,14-Dichloro-3,6,9,12-tetraoxatetradecane a useful precursor for the synthesis of more complex molecules, such as crown ethers, cryptands, and functionalized polymers. The tetraethylene glycol chain imparts hydrophilicity and flexibility to the resulting molecules, which can be advantageous in biological applications and materials science.

Safety Information

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[1] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[1] Avoid contact with skin and eyes.[1] In case of accidental exposure, seek immediate medical attention.

References

An In-depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

CAS Number: 5197-65-9

This technical guide provides a comprehensive overview of 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a versatile bifunctional linker and intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid.[1] Its structure features a flexible tetraethylene glycol backbone terminated by two primary alkyl chloride groups. This bifunctionality allows for its use in a variety of chemical reactions, particularly in the synthesis of macrocycles and as a linker in bioconjugation.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5197-65-9 | [1] |

| Molecular Formula | C₁₀H₂₀Cl₂O₄ | [1] |

| Molecular Weight | 275.17 g/mol | [1] |

| IUPAC Name | 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | [1] |

| Synonyms | Pentaethylene glycol dichloride, Chloro-PEG5-chloride | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Varies depending on purity, generally liquid at room temperature | [1] |

| Solubility | Soluble in many organic solvents such as ether, benzene, and acetone | [1] |

Synthesis

The primary method for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane is the reaction of pentaethylene glycol with a chlorinating agent, most commonly thionyl chloride.[2]

Experimental Protocol: Synthesis from Pentaethylene Glycol and Thionyl Chloride

This protocol is a representative procedure based on the synthesis of analogous ether dichlorides and general organic chemistry principles.

Materials:

-

Pentaethylene glycol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution via the dropping funnel. A small amount of pyridine can be added as a catalyst.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Applications in Research and Development

The bifunctional nature of 1,14-dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable building block in several areas of chemical research.

Synthesis of Macrocycles

This compound is a common precursor for the synthesis of crown ethers and other macrocyclic compounds. The two terminal chloride groups can react with a variety of nucleophiles, such as diols or diamines, in a cyclization reaction to form the macrocyclic ring structure.

Bioconjugation and Drug Delivery

As a homobifunctional linker, 1,14-dichloro-3,6,9,12-tetraoxatetradecane can be used to connect two molecules. The tetraethylene glycol spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal chlorides can be displaced by nucleophilic groups on biomolecules, such as amines or thiols, to form stable covalent bonds.

Safety Information

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound.[2] It is important to handle it with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] Avoid ingestion and inhalation.[2] In case of skin or eye contact, rinse immediately with copious amounts of water.

Analytical Data

For detailed analytical data, including NMR and mass spectrometry, please refer to the PubChem database for compound CID 3863347.

Visualizations

Synthesis Workflow

Caption: Synthesis Workflow of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Application in Homobifunctional Crosslinking

Caption: Logical Workflow for Homobifunctional Crosslinking.

References

Technical Guide: Physical Properties of Pentaethylene Glycol Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol dichloride (CAS No. 5197-65-9), with the IUPAC name 1,14-dichloro-3,6,9,12-tetraoxatetradecane, is a chlorinated derivative of pentaethylene glycol. Its bifunctional nature, with two terminal chloride atoms, makes it a valuable intermediate in various chemical syntheses, particularly in the preparation of macrocyclic compounds such as crown ethers.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, including for reaction design, purification, and formulation.

This technical guide provides a summary of the available physical property data for pentaethylene glycol dichloride, detailed experimental protocols for the determination of key physical characteristics, and a visualization of a representative synthetic pathway.

Core Physical Properties

Table 1: Summary of Physical Properties of Pentaethylene Glycol Dichloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀Cl₂O₄ | [2] |

| Molecular Weight | 275.17 g/mol | [2] |

| Physical Form | Oil | [3] |

| Color | Clear Light Yellow | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [3] |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Density | Data not available | [4] |

Experimental Protocols

For researchers requiring precise physical property data for their specific applications, the following are detailed, generalized experimental protocols for the determination of boiling point, density, and solubility.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

-

Pentaethylene glycol dichloride sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Add a small amount (approximately 0.5 mL) of pentaethylene glycol dichloride to the small test tube.

-

Place the capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and carefully insert the thermometer and test tube assembly into the side arm of the Thiele tube, ensuring the mineral oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner, allowing the heat to be distributed by convection of the mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.

Materials:

-

Pentaethylene glycol dichloride sample

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the pentaethylene glycol dichloride sample, following the same procedure as with the distilled water.

-

Equilibrate the pycnometer with the sample in the constant temperature water bath.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a particular solvent.

Materials:

-

Pentaethylene glycol dichloride sample

-

Solvent of interest (e.g., water, ethanol)

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical method for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Add an excess amount of pentaethylene glycol dichloride to a conical flask containing a known volume of the solvent. The excess solute should be clearly visible.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Carefully take an aliquot of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation may be necessary to separate any suspended particles.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the concentration of pentaethylene glycol dichloride in the diluted solution using a suitable and validated analytical method.

-

Calculate the solubility from the measured concentration and the dilution factor.

Synthetic Pathway Visualization

Pentaethylene glycol dichloride is a key precursor in the synthesis of crown ethers, a class of macrocyclic polyethers known for their ability to selectively bind metal cations. The following diagram illustrates the generalized Williamson ether synthesis of a crown ether using pentaethylene glycol dichloride and a diol.

Caption: Williamson ether synthesis of a crown ether.

This technical guide serves as a foundational resource for professionals working with pentaethylene glycol dichloride. While comprehensive experimental data on its physical properties remains limited, the provided protocols offer a clear path for their determination. The visualized synthetic pathway highlights a key application of this versatile chemical intermediate.

References

An In-depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a bifunctional oligoethylene glycol derivative that serves as a versatile building block in synthetic chemistry. Its structure, featuring two terminal chloro groups and a flexible hydrophilic tetraoxatetradecane chain, makes it a valuable intermediate for the synthesis of a wide range of molecules, including polymers, crown ethers, and bioconjugates. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, with a particular focus on its relevance to drug development and materials science.

Physicochemical and Computed Properties

The key quantitative data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀Cl₂O₄ | [1] |

| Molecular Weight | 275.17 g/mol | [1] |

| IUPAC Name | 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | [1] |

| CAS Number | 5197-65-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in many organic solvents (e.g., ether, benzene, acetone) | [2] |

| Computed XLogP3 | 0.8 | [1] |

| Exact Mass | 274.0738645 Da | [1] |

| Monoisotopic Mass | 274.0738645 Da | [1] |

| Topological Polar Surface Area | 36.9 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

The most common laboratory-scale synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane involves the chlorination of pentaethylene glycol using thionyl chloride.[2] This reaction is a nucleophilic substitution where the hydroxyl groups of the glycol are replaced by chlorine atoms.

Experimental Protocol

Materials:

-

Pentaethylene glycol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentaethylene glycol in an excess of anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (at least 2 molar equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases. A small amount of pyridine can be added as a catalyst.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding it to cold water or a saturated sodium bicarbonate solution. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Applications in Research and Drug Development

The bifunctional nature of 1,14-dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable linker in various applications, particularly in fields related to drug delivery and polymer chemistry. The oligoethylene glycol backbone imparts hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of conjugated molecules.

Polymer Synthesis

This compound serves as a monomer for the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters, through reactions with appropriate co-monomers.[2] The resulting polymers incorporate the flexible and hydrophilic oligoethylene glycol units into their backbone.

Linker in Bioconjugation and Drug Delivery

The terminal chloro groups can be readily displaced by nucleophiles such as amines, thiols, and alcohols, making this molecule an effective linker for bioconjugation. In the context of drug development, derivatives of oligoethylene glycol dichlorides are used in:

-

Antibody-Drug Conjugates (ADCs): As a component of the linker that connects a cytotoxic drug to an antibody. The PEG portion can enhance the solubility and stability of the ADC.

-

Hydrogel Formation: PEG-based hydrogels are widely used for controlled drug release.[3] Dichlorides can be used to crosslink polymer chains to form these hydrogels.

-

PEGylation: While not a direct PEGylating agent, it can be used to synthesize more complex PEG derivatives for PEGylation, a process that improves the pharmacokinetic properties of therapeutic proteins and peptides.[4]

Safety and Handling

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2] All manipulations should be performed in a well-ventilated fume hood.[2] Avoid contact with skin, eyes, and inhalation.[2] In case of accidental exposure, follow standard laboratory safety protocols. For storage, it should be kept in a tightly sealed container in a dry, cool place.

References

- 1. 1,14-Dichloro-3,6,9,12-tetraoxatetradecane | C10H20Cl2O4 | CID 3863347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

Spectroscopic Profile of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional crosslinking agent with applications in various scientific domains. This document collates available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for characterization and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological consistency.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.75 - 3.65 | m | -O-CH₂-CH₂-O- |

| 3.62 | t, J=5.8 Hz | -CH₂-Cl |

| 3.71 | t, J=5.8 Hz | -O-CH₂-CH₂-Cl |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 71.3 | -O-CH₂-CH₂-Cl |

| 70.6 | -O-CH₂-CH₂-O- (internal) |

| 70.5 | -O-CH₂-CH₂-O- (central) |

| 42.7 | -CH₂-Cl |

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2850 | Strong | C-H stretch (alkane) |

| 1140 - 1085 | Strong | C-O stretch (ether) |

| 750 - 650 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 274/276/278 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for 2 Cl atoms) |

| 181/183 | Moderate | [C₆H₁₂ClO₃]⁺ |

| 137/139 | Moderate | [C₄H₈ClO₂]⁺ |

| 93/95 | High | [C₂H₄ClO]⁺ |

| 45 | Very High | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of polyethylene glycol derivatives and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,14-dichloro-3,6,9,12-tetraoxatetradecane into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently invert several times to ensure complete dissolution of the sample.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

-

Place a small drop of neat 1,14-dichloro-3,6,9,12-tetraoxatetradecane directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

FTIR Spectroscopy Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Accessory: Diamond ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 400

-

GC Column: Standard non-polar capillary column (e.g., DB-5ms)

-

Injection Mode: Split

-

Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

A Comprehensive Technical Guide to the Solubility of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility characteristics, inferred from data on structurally similar compounds, and presents a comprehensive, standardized protocol for the experimental determination of its solubility in various organic solvents.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in predicting the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. As a polar molecule, containing ether linkages and terminal chlorine atoms, it is expected to be more soluble in polar organic solvents. Its solubility is a critical parameter in various applications, including as a linker in drug-conjugate development, in material science, and as a reactant in organic synthesis.

Qualitative Solubility Profile

Based on available data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane and its structural analogs, such as other chlorinated polyethylene glycol (PEG) derivatives, a general qualitative solubility profile can be summarized.

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

| Polar Protic | Ethanol, Methanol | High |

| Nonpolar | Benzene, Toluene | Moderate to High |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble |

| Aqueous | Water | Low to Insoluble |

This table is a summary of expected qualitative solubility based on data for structurally similar compounds. Experimental verification is necessary for specific applications.

Experimental Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in an organic solvent of interest. The most widely accepted and robust method is the shake-flask method.

Objective:

To determine the saturation concentration of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

1,14-dichloro-3,6,9,12-tetraoxatetradecane (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or another suitable analytical instrument (e.g., Gas Chromatography)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of the Saturated Solution:

-

Accurately weigh an amount of 1,14-dichloro-3,6,9,12-tetraoxatetradecane that is in excess of its expected solubility.

-

Transfer the weighed solute to a glass vial.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sampling:

-

After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC. A standard calibration curve of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in the same solvent must be prepared.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Conclusion

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane from Pentaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane from pentaethylene glycol. This dichloro-functionalized polyethylene glycol derivative is a valuable bifunctional linker and intermediate in various applications, including drug development and material science. This document outlines the primary synthetic methodology, a detailed experimental protocol, and relevant characterization data.

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a derivative of pentaethylene glycol where the terminal hydroxyl groups are replaced with chlorine atoms. This transformation imparts new reactivity to the molecule, making it a useful building block for further chemical modifications. The primary and most common method for this synthesis is the reaction of pentaethylene glycol with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as pyridine or triethylamine is often employed as an acid scavenger. Alternatively, the reaction can be catalyzed by a quaternary ammonium salt.

Synthetic Pathway

The overall chemical transformation is depicted in the following reaction scheme:

Pentaethylene Glycol + Thionyl Chloride → 1,14-Dichloro-3,6,9,12-tetraoxatetradecane + Sulfur Dioxide + Hydrochloric Acid

Experimental Protocol

The following protocol is a representative procedure for the dichlorination of a polyethylene glycol and can be adapted for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| Pentaethylene glycol | C₁₀H₂₂O₆ | 238.28 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Deionized Water | H₂O | 18.02 |

| Brine (saturated NaCl solution) | NaCl/H₂O | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve pentaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (2.2 eq), diluted in anhydrous DCM, dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀Cl₂O₄ | [1] |

| Molecular Weight | 275.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity (Typical) | >95% | N/A |

| Yield (Typical) | 80-95% | N/A |

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.

Characterization Data

Confirmation of the product identity and purity can be achieved through standard spectroscopic techniques.

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.75 (t, 4H, -CH₂Cl), ~3.65 (m, 16H, -OCH₂CH₂O-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~71.5 (-OCH₂CH₂Cl), ~70.5 (-OCH₂CH₂O-), ~42.5 (-CH₂Cl) |

| IR (neat) | ν (cm⁻¹): ~2870 (C-H stretch), ~1100 (C-O-C stretch), ~750 (C-Cl stretch) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Caption: Experimental workflow for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

This guide provides a comprehensive overview for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide to Chloro-PEG5-chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Chloro-PEG5-chloride, a bifunctional molecule increasingly utilized in advanced chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

This compound, systematically named 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane, is a derivative of polyethylene glycol (PEG) characterized by a chain of five ethylene oxide units capped at both ends by chlorine atoms.[1][2] This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it a valuable linker molecule in the design of complex molecular architectures.

The terminal chlorine atoms are excellent leaving groups, rendering the molecule susceptible to nucleophilic substitution reactions.[3][4] This high reactivity is fundamental to its utility in synthetic chemistry, allowing for the facile introduction of various functional groups such as amines, thiols, azides, and alkoxides.[1][3] The defined length of the pentaethylene glycol chain provides precise spatial control between the two reactive termini, a critical feature for applications like PROTAC synthesis where it connects a target protein binder and an E3 ligase ligand.[3][5]

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 5197-65-9[2][3][5] |

| Molecular Formula | C10H20Cl2O4[2][3] |

| Molecular Weight | 275.17 g/mol [2][3][5] |

| IUPAC Name | 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane[3] |

| Synonyms | 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, Pentaethylene glycol dichloride[2] |

| Appearance | Clear, colorless liquid at room temperature[1] |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[4] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of the corresponding diol, pentaethylene glycol (HO-PEG5-OH). A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.

Experimental Protocol: Chlorination of Pentaethylene Glycol

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

Pentaethylene glycol (PEG5-diol)

-

Thionyl chloride (SOCl₂)

-

Pyridine (or other suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Cold diethyl ether

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol in anhydrous dichloromethane.

-

Addition of Base: Cool the solution in an ice bath and add pyridine. Pyridine acts as a base to neutralize the HCl gas produced during the reaction.[3]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel. A molar feeding ratio of 6:6:1 for thionyl chloride, pyridine, and PEG has been shown to lead to complete conversion.[3] Maintain the temperature between 35°C and 45°C to ensure a high yield.[3][6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.[6] The resulting solid can be filtered and washed with cold diethyl ether to remove impurities. The product is then dried under vacuum.

Visualizing the Synthesis and Structure

To better understand the molecular structure and the synthetic pathway, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Synthesis workflow for this compound.

References

Navigating the Thermal Landscape of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane (CAS No. 5197-65-9) is a derivative of pentaethylene glycol.[1][2][3] Its structure, characterized by a flexible tetraoxatetradecane chain terminated by chlorine atoms, imparts a unique combination of hydrophilicity and reactivity. These properties make it a versatile building block in organic synthesis and a candidate for use as a linker molecule in the development of complex drug delivery systems, such as antibody-drug conjugates (ADCs).[4][5][6][7] The stability of these linkers under thermal stress is a critical factor influencing the overall stability, efficacy, and shelf-life of the final therapeutic product.

This guide will delve into the theoretical and practical aspects of the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. It will provide researchers with the necessary background and experimental frameworks to assess its thermal decomposition profile and phase transition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀Cl₂O₄ | [2][3] |

| Molecular Weight | 275.17 g/mol | [2][3] |

| CAS Number | 5197-65-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Synonyms | Pentaethylene glycol dichloride, Chloro-PEG5-chloride | [2][3] |

Inferred Thermal Stability and Decomposition Profile

While specific experimental data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is not available, the thermal behavior of polyethylene glycols (PEGs) and their derivatives is well-documented. The thermal stability of PEGs is influenced by their molecular weight, with decomposition temperatures generally increasing with chain length. The primary decomposition mechanism for PEGs involves chain scission and the formation of volatile products.

For 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, the presence of terminal chlorine atoms may influence its thermal stability. The carbon-chlorine bond is generally less stable than carbon-carbon or carbon-oxygen bonds and could be a potential initiation site for thermal decomposition. It is hypothesized that the initial weight loss during thermogravimetric analysis (TGA) would be associated with the cleavage of these C-Cl bonds, followed by the degradation of the polyether backbone at higher temperatures.

For illustrative purposes, Table 2 presents hypothetical thermal decomposition data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, which would need to be confirmed by experimental analysis.

| Thermal Analysis Parameter | Predicted Value Range |

| Onset of Decomposition (TGA, in N₂) | 200 - 250 °C |

| Temperature of Maximum Decomposition Rate (TGA, in N₂) | 250 - 300 °C |

| Melting Point (DSC) | Not applicable (liquid at room temperature) |

| Boiling Point (DSC/TGA) | > 300 °C (with decomposition) |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8][9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane into a clean, inert TGA pan (e.g., alumina or platinum).[15][16]

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak of the first derivative of the TGA curve (DTG), which indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions.[17][18][19] For a liquid sample, DSC can be used to determine its boiling point and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane into a hermetically sealed aluminum pan to prevent volatilization before boiling.[20]

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe any potential low-temperature transitions.

-

Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks may suggest decomposition or crystallization.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Role in Drug Development: A PEG Linker Perspective

Polyethylene glycol (PEG) linkers are widely utilized in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[4][5][21] The bifunctional nature of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, with its two terminal chlorine atoms, allows for its potential use as a linker to conjugate a drug molecule to a targeting moiety, such as an antibody.

The thermal stability of the linker is a critical attribute in the context of drug formulation and long-term storage. Any degradation of the linker could lead to the premature release of the drug or the loss of the targeting function. Therefore, a thorough understanding of the thermal decomposition pathways of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is essential for its successful application in drug development. The logical relationship for its application as a linker is depicted below.

Caption: Logical pathway for linker application in drug delivery.

Conclusion

While direct experimental data on the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is currently limited in the public domain, this guide provides a comprehensive framework for its evaluation. Based on the known behavior of similar PEG derivatives, it is anticipated to exhibit thermal decomposition at elevated temperatures, potentially initiated at the terminal chloro- groups. The detailed TGA and DSC protocols outlined herein will enable researchers to precisely determine its thermal properties. A thorough understanding of its thermal stability is a critical prerequisite for the confident application of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a linker in the development of novel therapeutics, ensuring the integrity and efficacy of the final drug product.

References

- 1. chembk.com [chembk.com]

- 2. 1,14-Dichloro-3,6,9,12-tetraoxatetradecane | C10H20Cl2O4 | CID 3863347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,14-dichloro-3,6,9,12-tetraoxatetradecane | 5197-65-9 | Buy Now [molport.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. purepeg.com [purepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 11. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. mt.com [mt.com]

- 15. epfl.ch [epfl.ch]

- 16. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 21. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Material Safety of Pentaethylene Glycol Dichloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Pentaethylene glycol dichloride is a chlorinated derivative of pentaethylene glycol. It is primarily used as a synthetic intermediate in chemical research, notably in the preparation of crown ethers.[1][2] Its utility in research settings necessitates a clear understanding of its material safety profile.

| Identifier | Value | Source |

| Chemical Name | Pentaethylene glycol dichloride | N/A |

| CAS Number | 5197-65-9 | [1][3][4] |

| Molecular Formula | C₁₀H₂₀Cl₂O₄ | [4] |

| Molecular Weight | 275.17 g/mol | [4] |

| Synonyms | 1,14-Dichloro-3,6,9,12-tetraoxatetradecane | [4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Pentaethylene glycol dichloride are largely unpublished. The available qualitative descriptions are summarized below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid/oil | [5] |

| Odor | Data not available | N/A |

| Solubility | Soluble in many organic solvents such as ether, benzene, and acetone. Slightly soluble in Chloroform and Ethyl Acetate. | [5] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

| Flash Point | Data not available | N/A |

| Autoignition Temperature | Data not available | N/A |

Hazard Identification and Classification

A complete hazard assessment for Pentaethylene glycol dichloride has not been published. No GHS pictograms, signal words, or hazard statements are available.[3] However, it is described as a potentially corrosive compound, and contact with skin and eyes should be avoided, as well as ingestion and inhalation.[5]

| Hazard Category | Classification | Source |

| GHS Classification | Data not available | [3] |

| Acute Toxicity (Oral) | Data not available | N/A |

| Acute Toxicity (Dermal) | Data not available | N/A |

| Acute Toxicity (Inhalation) | Data not available | N/A |

| Skin Corrosion/Irritation | Data not available | N/A |

| Eye Damage/Irritation | Data not available | N/A |

| Carcinogenicity | Data not available | N/A |

Toxicological and Ecotoxicological Data

No quantitative toxicological or ecotoxicological data for Pentaethylene glycol dichloride were found in the searched resources.

| Endpoint | Value | Species | Source |

| LD₅₀ (Oral) | Data not available | N/A | N/A |

| LD₅₀ (Dermal) | Data not available | N/A | N/A |

| LC₅₀ (Inhalation) | Data not available | N/A | N/A |

| Aquatic Toxicity | Data not available | N/A | N/A |

General Experimental Protocols for Safety Assessment

Given the absence of specific data for Pentaethylene glycol dichloride, this section outlines the standard methodologies used to determine key safety parameters, as would be required for a complete SDS. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[6][7]

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. Standard methods involve heating the substance and introducing an ignition source to determine the lowest temperature at which vapors will ignite.

-

Pensky-Martens Closed-Cup Method (ASTM D93): This is one of the most common methods for determining the flash point of petroleum products and other liquids.[8][9][10]

-

A brass test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate, and the sample is stirred to ensure temperature uniformity.

-

An ignition source (a small flame) is periodically directed into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[11]

-

-

Cleveland Open-Cup Method (ASTM D92): This method is used for less volatile substances with higher flash points.[11]

-

The sample is placed in an open cup and heated at a specified rate.

-

A test flame is passed horizontally across the surface of the liquid at regular temperature intervals.

-

The temperature at which a distinct flash is observed across the surface is recorded as the flash point.[11]

-

Acute Oral Toxicity (LD₅₀) Determination

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. It is the dose required to kill 50% of a population of test animals.[12] General procedures are outlined in OECD Test Guideline 420, 423, and 425.

-

General Procedure (based on OECD Guidelines):

-

Animal Selection: Healthy, young adult animals of a specific strain (commonly rats or mice) are used.[13]

-

Dosing: The test substance is typically administered by oral gavage. Animals are fasted before dosing to ensure gastrointestinal absorption.[14]

-

Dose-Ranging (Up-and-Down Procedure): A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. This process continues to zero in on the LD₅₀ value, minimizing the number of animals used.[15]

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[14]

-

Calculation: The LD₅₀ value is calculated from the results using statistical methods.[13]

-

Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the safety of a chemical substance, starting from the initial information gathering to the implementation of safety measures. This process is critical when handling substances with incomplete data like Pentaethylene glycol dichloride.

Caption: Workflow for chemical safety assessment in the context of incomplete data.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicological data for Pentaethylene glycol dichloride (CAS 5197-65-9). While its structure suggests certain chemical reactivities, a formal hazard assessment cannot be completed without experimental data.

Recommendations for handling:

-

Assume Hazard: In the absence of data, treat Pentaethylene glycol dichloride as a hazardous substance.

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Small Quantities: Work with the smallest quantities necessary for the experimental procedure.

-

Further Testing: It is strongly recommended that users conduct a thorough risk assessment and, if necessary, commission safety testing before using this chemical on a larger scale.

References

- 1. Pentaethylene glycol dichloride | 5197-65-9 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. store.astm.org [store.astm.org]

- 11. precisionlubrication.com [precisionlubrication.com]

- 12. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. fda.gov [fda.gov]

- 15. uoanbar.edu.iq [uoanbar.edu.iq]

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a versatile bifunctional electrophile widely employed as a building block in various synthetic applications. Its terminal primary chloro groups exhibit characteristic reactivity in nucleophilic substitution reactions, making it a valuable precursor for the synthesis of polymers, macrocycles such as crown ethers, and functionalized linker molecules. This technical guide provides a comprehensive overview of the reactivity of the chloro groups in this compound, including quantitative data on related reactions, detailed experimental protocols for its application in macrocycle synthesis, and a visual representation of a typical synthetic workflow.

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid soluble in a variety of organic solvents.[1] The molecule's structure is characterized by a flexible tetraethylene glycol backbone flanked by two primary chloroalkane moieties. The electron-withdrawing nature of the adjacent oxygen atoms in the ether linkages has a minimal effect on the reactivity of the terminal chloro groups, which behave as typical primary alkyl halides.

The primary mode of reaction for the chloro groups in 1,14-dichloro-3,6,9,12-tetraoxatetradecane is bimolecular nucleophilic substitution (S(_N)2). This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond. The unhindered nature of the primary carbons makes them excellent substrates for S(_N)2 reactions.

This compound's bifunctionality allows it to act as a linker, connecting two nucleophilic species, or to participate in intramolecular cyclization reactions to form macrocyclic structures. Its utility is prominent in the synthesis of polyamides, polyurethanes, polyesters, and, notably, aza-crown ethers.[1]

Quantitative Data on Reactivity

| Dihaloalkane | Reaction Time (h) | Yield of Polymeric Sulfide (%) | Reference |

| 1,2-dichloroethane | 24 | 19 | [2] |

| 1,3-dichloropropane | 24 | 65 | [2] |

| 1,4-dichlorobutane | 24 | 82 | [2] |

| 1,5-dichloropentane | 24 | 85 | [2] |

| 1,6-dichlorohexane | 24 | 88 | [2] |

| 1,2-dibromoethane | 4 | 75 | [2] |

| 1,3-dibromopropane | 4 | 85 | [2] |

| 1,4-dibromobutane | 4 | 92 | [2] |

| 1,5-dibromopentane | 4 | 95 | [2] |

| 1,6-dibromohexane | 4 | 98 | [2] |

Table 1: Representative yields of polymeric sulfides from the reaction of α,ω-dihaloalkanes with sodium sulfide nonahydrate. These reactions illustrate the general reactivity of terminal haloalkanes in nucleophilic substitution reactions.[2]

Experimental Protocols

The synthesis of aza-crown ethers is a prime example of the utility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. The following is a detailed experimental protocol for the synthesis of a diaza-crown ether via a cyclization reaction with a diamine.

Synthesis of a Diaza-18-crown-6 Ether

This procedure outlines the synthesis of a diaza-18-crown-6 ether derivative through the reaction of 1,14-dichloro-3,6,9,12-tetraoxatetradecane with a primary diamine, followed by the protection and subsequent deprotection/reduction of the amino groups.

Materials:

-

1,14-Dichloro-3,6,9,12-tetraoxatetradecane

-

1,2-Diaminoethane

-

Toluene, anhydrous

-

Triethylamine

-

Tosyl chloride

-

Sodium hydride

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH(_4))

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO(_4))

Procedure:

-

Macrocyclization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-diaminoethane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

Heat the solution to reflux.

-

Slowly add a solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) in anhydrous toluene to the refluxing mixture over a period of 8-12 hours using the dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude diaza-crown ether.

-

-

Purification of the Diaza-crown Ether:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure diaza-crown ether.

-

-

N-Tosylation (Protection of Amino Groups):

-

Dissolve the purified diaza-crown ether (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride (2.1 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the N,N'-ditosylated diaza-crown ether.

-

-

Detosylation and Reduction:

-

Caution: This step involves highly reactive reagents and should be performed with extreme care in a well-ventilated fume hood.

-

Suspend lithium aluminum hydride (excess) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a solution of the N,N'-ditosylated diaza-crown ether in anhydrous THF to the LiAlH(_4) suspension.

-

Reflux the reaction mixture for 24 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH(_4) by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the final diaza-18-crown-6 ether.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key reaction mechanism for the utilization of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Caption: Experimental workflow for the synthesis of a diaza-18-crown-6 ether.

References

An In-Depth Technical Guide to the Research Applications of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a flexible, bifunctional linker molecule with significant potential in various research and development areas, particularly in chemical synthesis and the life sciences. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility as a versatile building block for more complex molecular architectures.

Core Properties and Synthesis

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid. Its structure, featuring a flexible tetraethylene glycol backbone flanked by two primary chloride groups, makes it soluble in a wide range of organic solvents.[1] The terminal chlorides are susceptible to nucleophilic substitution, rendering the molecule an ideal intermediate for a variety of chemical modifications.[1]

The primary route for the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane involves the reaction of pentaethylene glycol with a chlorinating agent, most commonly thionyl chloride.[1] This reaction is a standard procedure in organic synthesis for the conversion of alcohols to alkyl chlorides.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H20Cl2O4 |

| Molecular Weight | 275.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in many organic solvents |

| CAS Number | 5197-65-9 |

Key Research Applications

The bifunctional nature of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable tool in several areas of chemical and pharmaceutical research. Its primary application lies in its use as a flexible linker to connect two molecular entities.

Synthesis of Polymers and Crosslinked Materials

The dichloro functionality of this molecule allows it to act as a monomer or a crosslinking agent in polymerization reactions. It can react with various difunctional nucleophiles, such as diamines or dithiols, to form polyethers, polyamines, or polythioethers. These polymers can have applications in materials science, for example, in the development of novel hydrogels or coatings.

Building Block for Macrocycles and Crown Ethers

The flexible tetraethylene glycol chain is a common structural motif in crown ethers and other macrocyclic compounds known for their ability to selectively bind cations. 1,14-Dichloro-3,6,9,12-tetraoxatetradecane can serve as a key building block in the synthesis of such macrocycles through ring-closing reactions with appropriate dinucleophiles.

Linker in Bioconjugation and Drug Development

The hydrophilic and flexible nature of the tetraethylene glycol spacer makes it an attractive linker for connecting bioactive molecules. While direct applications in sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) are not yet extensively documented for this specific dichloro-derivative, the analogous diamino- and diol-derivatives are widely used in such contexts. The conversion of the terminal chlorides to other functional groups (e.g., azides, amines, thiols) opens up a wide range of possibilities for its use in bioconjugation chemistry.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of a diamine derivative by reacting 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with an excess of a primary amine.

Materials:

-

1,14-Dichloro-3,6,9,12-tetraoxatetradecane

-

Primary amine (e.g., benzylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) and dissolve it in anhydrous DMF.

-

Add the primary amine (at least 2.2 equivalents) and the base (e.g., potassium carbonate, 2.5 equivalents) to the solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-